Camostat monomethanesulfonate
Übersicht
Beschreibung
Camostat mesylate, also known as FOY-305, is a synthetic serine protease inhibitor . It was first described in the literature in 1981, as part of research on the inhibition of skin tumors in mice . Camostat mesylate inhibits cholecystokinin, pro-inflammatory cytokines, and serine proteases, leading to it being investigated for multiple indications .
Synthesis Analysis
In silico analysis showed that Asp435 significantly contributes to the binding of nafamostat and camostat to TMPRSS2, while Glu299 interacts strongly only with nafamostat . The estimated binding affinity for each compound with TMPRSS2 was actually consistent with the higher activity of nafamostat .Molecular Structure Analysis
The molecular structure of Camostat monomethanesulfonate is represented by the formula C20H22N4O5. CH4SO3 . The exact mass is 494.1471 and the molecular weight is 494.5181 .Chemical Reactions Analysis
Camostat mesylate is metabolized into two major metabolites, GBPA and GBA . The pharmacokinetic characteristics at various doses were identified. It was confirmed that AUC last and C max increased in proportion to dose in both GBPA and GBA .Physical And Chemical Properties Analysis
Camostat monomethanesulfonate has a molecular weight of 494.52 g/mol . The chemical formula is C21H26N4O8S . The IUPAC name is [amino ( {4- [ (4- {2- [ (dimethylcarbamoyl)methoxy]-2-oxoethyl}phenoxy)carbonyl]phenyl}amino)methylidene]azanium methanesulfonate .Wissenschaftliche Forschungsanwendungen
Antiviral Research : Camostat mesylate inhibits the entry of viruses like SARS-CoV-2 into cells by targeting host cell proteases, making it a potential therapeutic agent for COVID-19 and other respiratory coronavirus infections (Zhou et al., 2015).
Pancreatic Research : It has shown effectiveness in attenuating pancreatic fibrosis. Studies have demonstrated its role in inhibiting monocytes and pancreatic stellate cells, contributing to reduced inflammation and fibrosis in pancreatitis (Gibo et al., 2005).
Pain Management in Pancreatitis : Camostat mesylate is noted for suppressing pancreatic pain in rodent models. Its action on spinal Fos expression and its effect in preventing pancreatitis-related referred allodynia highlight its potential in pain management (Ishikura et al., 2007).
Inhibiting SARS-CoV-2 Entry : Topical application of camostat has been explored as a strategy to restrict upper airway SARS-CoV-2 infection. This aligns with the need for prophylactic/early treatments for COVID-19 (Guo et al., 2022).
Potential in Treating Alzheimer's : While not directly related to camostat, research on tau-aggregation inhibitors, which share mechanistic similarities with camostat, offers insights into the potential applications of protease inhibitors in neurodegenerative diseases like Alzheimer's (Gauthier et al., 2016).
Influenza Virus Research : Camostat has been evaluated for its anti-influenza effects, demonstrating the potential to block hemagglutinin cleavage, a novel target for anti-influenza agents (Lee et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
diaminomethylidene-[4-[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenoxy]carbonylphenyl]azanium;methanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5.CH4O3S/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;1-5(2,3)4/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEKIHNIDBATFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[NH+]=C(N)N.CS(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59721-28-7 (Parent), 75-75-2 (Parent) | |
Record name | Camostat mesilate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
494.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Camostat monomethanesulfonate | |
CAS RN |
59721-29-8 | |
Record name | Camostat mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59721-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Camostat mesilate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.